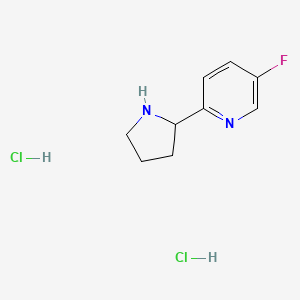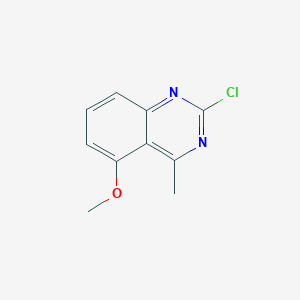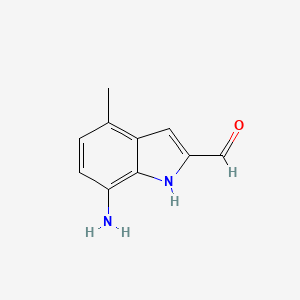
3-(1-Isopropyl-4-pyrazolyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Isopropyl-4-pyrazolyl)phenylboronic acid is an organic compound with the molecular formula C12H15BN2O2 and a molecular weight of 230.07 g/mol . It is a boronic acid derivative, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropyl-4-pyrazolyl)phenylboronic acid typically involves the reaction of 3-bromo-1-isopropyl-4-pyrazole with phenylboronic acid under palladium-catalyzed conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent such as toluene or ethanol . The mixture is heated to reflux, and the product is isolated through standard purification techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Isopropyl-4-pyrazolyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert it into the corresponding boronate ester.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phenol derivatives, boronate esters, and substituted pyrazole compounds .
Scientific Research Applications
3-(1-Isopropyl-4-pyrazolyl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Isopropyl-4-pyrazolyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles . This property makes it useful in enzyme inhibition studies, where it can bind to the active site of enzymes and inhibit their activity . The compound’s boronic acid group interacts with molecular targets through hydrogen bonding and van der Waals forces, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the pyrazole moiety.
4-Pyrazolylboronic acid: Contains the pyrazole ring but lacks the isopropyl group, making it less sterically hindered.
3-(1-Methyl-4-pyrazolyl)phenylboronic acid: Similar structure but with a methyl group instead of an isopropyl group, affecting its reactivity and steric properties.
Uniqueness
3-(1-Isopropyl-4-pyrazolyl)phenylboronic acid is unique due to its combination of the pyrazole ring and the isopropyl group, which provides specific steric and electronic properties that enhance its reactivity and selectivity in various chemical reactions .
Properties
Molecular Formula |
C12H15BN2O2 |
|---|---|
Molecular Weight |
230.07 g/mol |
IUPAC Name |
[3-(1-propan-2-ylpyrazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H15BN2O2/c1-9(2)15-8-11(7-14-15)10-4-3-5-12(6-10)13(16)17/h3-9,16-17H,1-2H3 |
InChI Key |
WZSNTMSJDVPRAR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CN(N=C2)C(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


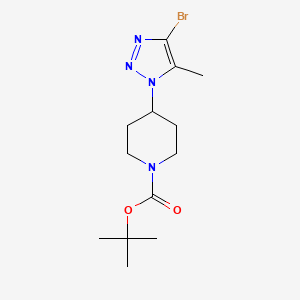
![2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13674848.png)
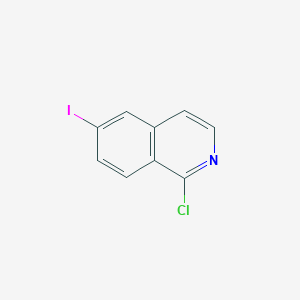
![4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13674861.png)
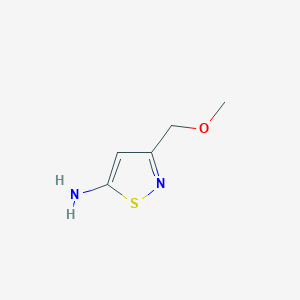

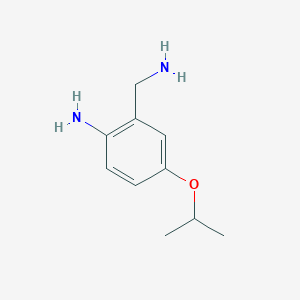
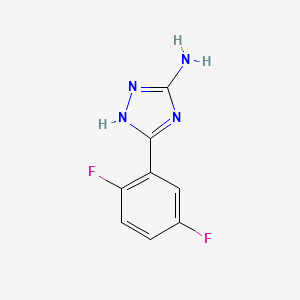
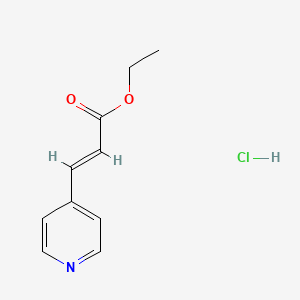

![Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13674901.png)
